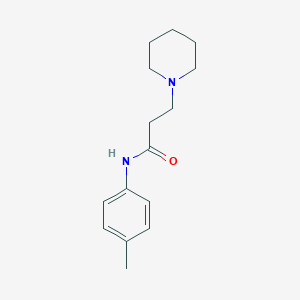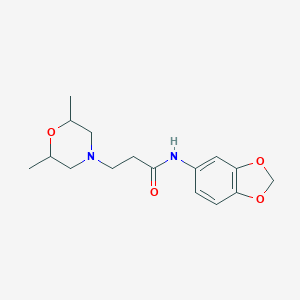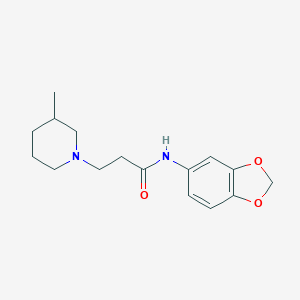
N-(4-methylphenyl)-3-piperidin-1-ylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)-3-piperidin-1-ylpropanamide, also known as MPHP, is a synthetic compound that belongs to the class of cathinones. It is a psychoactive substance that has been gaining popularity in recent years due to its stimulant effects. MPHP has been used in scientific research to explore its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of N-(4-methylphenyl)-3-piperidin-1-ylpropanamide is not well understood. However, it is believed to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This results in an increase in the levels of these neurotransmitters in the brain, leading to the stimulant effects observed with N-(4-methylphenyl)-3-piperidin-1-ylpropanamide use.
Biochemical and Physiological Effects
N-(4-methylphenyl)-3-piperidin-1-ylpropanamide has been shown to have several biochemical and physiological effects. Studies have shown that N-(4-methylphenyl)-3-piperidin-1-ylpropanamide increases dopamine release in the nucleus accumbens, a region of the brain associated with reward and motivation. N-(4-methylphenyl)-3-piperidin-1-ylpropanamide has also been shown to increase heart rate, blood pressure, and body temperature, which can lead to cardiovascular complications in some individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methylphenyl)-3-piperidin-1-ylpropanamide has several advantages as a research tool. It is relatively easy to synthesize, and its effects can be easily measured using behavioral assays and neurochemical techniques. However, N-(4-methylphenyl)-3-piperidin-1-ylpropanamide also has several limitations. Its use in animal models may not accurately reflect its effects in humans, and its potential for abuse and addiction may limit its use in clinical research.
Direcciones Futuras
There are several future directions for research on N-(4-methylphenyl)-3-piperidin-1-ylpropanamide. One area of interest is its potential as a treatment for anxiety disorders. Studies have shown that N-(4-methylphenyl)-3-piperidin-1-ylpropanamide has anxiogenic effects, which may be useful in the treatment of anxiety disorders. Another area of interest is its potential as a tool for studying the neurobiology of addiction. N-(4-methylphenyl)-3-piperidin-1-ylpropanamide has been shown to have addictive properties, and its use in animal models may provide insights into the mechanisms underlying addiction. Finally, there is a need for further research on the long-term effects of N-(4-methylphenyl)-3-piperidin-1-ylpropanamide use, particularly on cardiovascular health and cognitive function.
Métodos De Síntesis
N-(4-methylphenyl)-3-piperidin-1-ylpropanamide can be synthesized through a multi-step process involving the reaction of 4-methylphenylacetonitrile with 1-piperidinylpropan-1-one. The resulting intermediate is then reduced using sodium borohydride to yield N-(4-methylphenyl)-3-piperidin-1-ylpropanamide. This synthesis method has been optimized to produce high yields and purity of N-(4-methylphenyl)-3-piperidin-1-ylpropanamide.
Aplicaciones Científicas De Investigación
N-(4-methylphenyl)-3-piperidin-1-ylpropanamide has been used in scientific research to explore its potential therapeutic applications. Studies have shown that N-(4-methylphenyl)-3-piperidin-1-ylpropanamide has stimulant effects similar to other cathinones, such as methcathinone and mephedrone. These effects include increased locomotor activity, hyperthermia, and increased dopamine release. N-(4-methylphenyl)-3-piperidin-1-ylpropanamide has also been shown to have anxiogenic effects, which may be useful in the treatment of anxiety disorders.
Propiedades
Número CAS |
23656-68-0 |
|---|---|
Nombre del producto |
N-(4-methylphenyl)-3-piperidin-1-ylpropanamide |
Fórmula molecular |
C15H22N2O |
Peso molecular |
246.35 g/mol |
Nombre IUPAC |
N-(4-methylphenyl)-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C15H22N2O/c1-13-5-7-14(8-6-13)16-15(18)9-12-17-10-3-2-4-11-17/h5-8H,2-4,9-12H2,1H3,(H,16,18) |
Clave InChI |
QOEOJNGBKNJIGK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2CCCCC2 |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)CCN2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(3,4-Difluoro-phenylcarbamoyl)-ethyl]-piperidine-4-carboxylic acid amide](/img/structure/B248177.png)
![N-(3,4-difluorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide](/img/structure/B248178.png)

![3-[butyl(methyl)amino]-N-(3,4-difluorophenyl)propanamide](/img/structure/B248181.png)
![3-[benzyl(methyl)amino]-N-(3,4-difluorophenyl)propanamide](/img/structure/B248182.png)


![N-Benzo[1,3]dioxol-5-yl-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide](/img/structure/B248187.png)
![Ethyl 1-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]piperidine-4-carboxylate](/img/structure/B248188.png)
![Ethyl 4-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]piperazine-1-carboxylate](/img/structure/B248189.png)

![N-(1,3-benzodioxol-5-yl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide](/img/structure/B248191.png)

![1-[3-(1,3-Benzodioxol-5-ylamino)-3-oxopropyl]piperidine-4-carboxamide](/img/structure/B248194.png)